

Sp100 Protein: A Key Regulator of Chromatin Modification and Gene Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sp100 protein*

Cat. No.: *B1178982*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Speckled protein 100 (Sp100) is a crucial nuclear protein and a primary component of the Promyelocytic Leukemia (PML) nuclear bodies.[1][2] It plays a multifaceted role in fundamental cellular processes, including transcriptional regulation, chromatin organization, and innate immunity.[3][4] The functional diversity of Sp100 is largely attributed to its various isoforms, generated by alternative splicing, and its intricate network of protein-protein interactions and post-translational modifications. This technical guide provides a comprehensive overview of the current understanding of Sp100's role in chromatin modification, offering detailed experimental protocols and summarizing key quantitative data to facilitate further research and drug development efforts in this area.

Sp100 Isoforms and Their Functional Domains

The human SP100 gene encodes several protein isoforms, with Sp100A, Sp100B, Sp100C, and Sp100-HMG being the most extensively studied.[5][6] These isoforms share a common N-terminal region but differ in their C-terminal domains, which dictates their specific functions in chromatin biology.

Domain	Isoform(s)	Function in Chromatin Modification
SAND	Sp100B, Sp100C, Sp100-HMG	Binds to DNA, with a preference for unmethylated CpG motifs, contributing to transcriptional repression.[6]
PHD Finger	Sp100C	Acts as a "reader" of histone modifications, specifically recognizing unmethylated histone H3 at lysine 4 (H3K4me0).[7]
Bromodomain	Sp100C	Binds to acetylated lysines on histones, a mark often associated with active transcription.[4]
HMG-box	Sp100-HMG	Mediates non-sequence-specific DNA binding, suggesting a direct role in chromatin association.[8][9]
HP1-binding domain	All major isoforms	Interacts with Heterochromatin Protein 1 (HP1), a key factor in heterochromatin formation and gene silencing.[1][10]

Sp100's Role in Chromatin Modification and Transcriptional Regulation

Sp100 influences chromatin structure and gene expression through several interconnected mechanisms:

- Interaction with Heterochromatin Protein 1 (HP1): **Sp100 proteins** interact with members of the HP1 family, which are crucial for the establishment and maintenance of heterochromatin. [8][9] This interaction is enhanced by the SUMOylation of Sp100 and is thought to contribute

to the transcriptional repression of target genes by promoting a more condensed chromatin state.[1][11] Overexpression of Sp100 leads to an increased accumulation of HP1 in PML nuclear bodies, suggesting a role in sequestering this repressive protein.[9]

- **Reading of the Histone Code:** The Sp100C isoform, through its PHD finger, can directly read the histone code. It specifically binds to histone H3 tails that are unmethylated at lysine 4 (H3K4me0), a mark generally associated with repressed or poised gene promoters.[7] This interaction provides a direct link between Sp100 and the epigenetic landscape of chromatin.
- **Modulation of Histone Acetylation:** Sp100 isoforms can differentially regulate histone acetylation. Sp100A has been shown to promote chromatin decondensation and is associated with increased levels of acetyl-lysine regulatory factors at transcriptionally active sites.[12] Conversely, Sp100B can decrease these levels.[12] In the context of viral infection, knockdown of Sp100 has been observed to enhance the acetylation of histone H4 at the major immediate early promoter (MIEP) of human cytomegalovirus (HCMV), leading to increased viral gene expression.[13]
- **Transcriptional Co-activation and Co-repression:** Sp100 can function as both a transcriptional activator and a repressor depending on the cellular context and its interacting partners. It can act as a co-repressor by recruiting HP1 to gene promoters.[9] Conversely, it can also function as a co-activator for transcription factors such as p53 and ETS1.[14]

Quantitative Data on Sp100 Interactions and Effects

The following tables summarize key quantitative data regarding Sp100's interaction with histone modifications and its effect on gene expression.

Table 1: Binding Affinity of Sp100C PHD-Bromo Domain to Modified Histone H3 Peptides[7]

Histone Peptide (H3 residues 1-15)	Dissociation Constant (Kd) in μM
Unmethylated K4 (H3K4me0)	1.9
Monomethylated K4 (H3K4me1)	25
Dimethylated K4 (H3K4me2)	54
Trimethylated K4 (H3K4me3)	175
Trimethylated K9 (H3K9me3)	1.2

Data obtained from Isothermal Titration Calorimetry (ITC) experiments.

Table 2: Effect of Sp100 Knockdown on Viral Gene Expression and Histone Acetylation^[13]

Condition	Relative HCMV MIE Gene Expression	Relative Acetylated Histone H4 on MIE Promoter
Control (shC)	1.0	1.0
Sp100 Knockdown (shSp100)	~2.5-fold increase	~2-fold increase

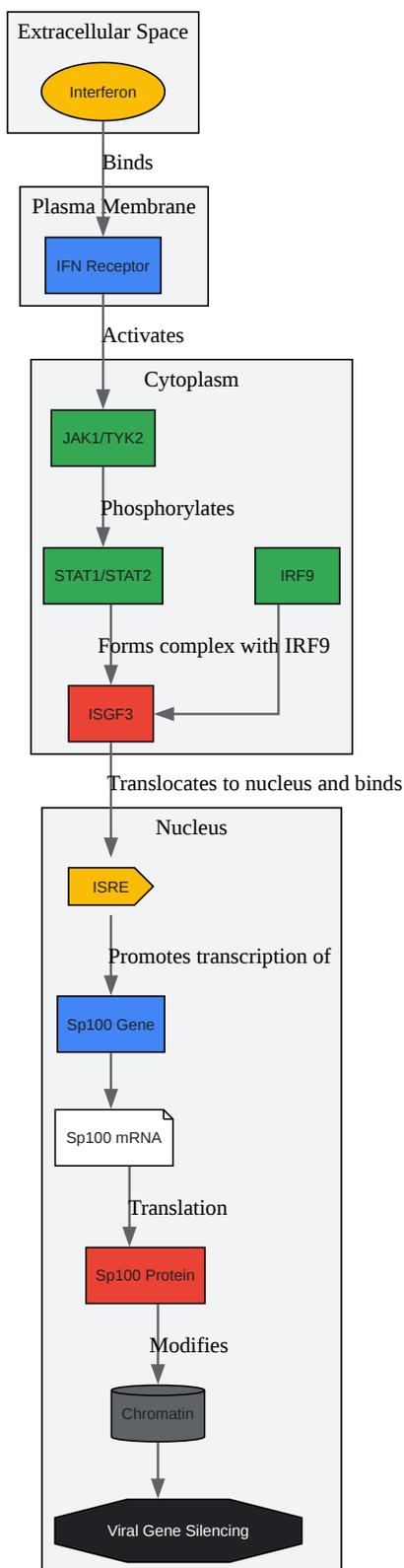
Data derived from experiments in HCMV-infected human fibroblasts.

Signaling Pathways Involving Sp100 in Chromatin Modification

Sp100 is a key downstream effector in several signaling pathways that impact chromatin structure.

Interferon Signaling Pathway

Interferon (IFN) signaling is a critical component of the innate immune response. Upon viral infection, cells produce IFNs which bind to their receptors, activating the JAK-STAT signaling cascade. This leads to the transcriptional upregulation of numerous interferon-stimulated genes (ISGs), including SP100.^[5] Increased Sp100 levels contribute to the antiviral state by modulating chromatin to restrict viral gene expression.

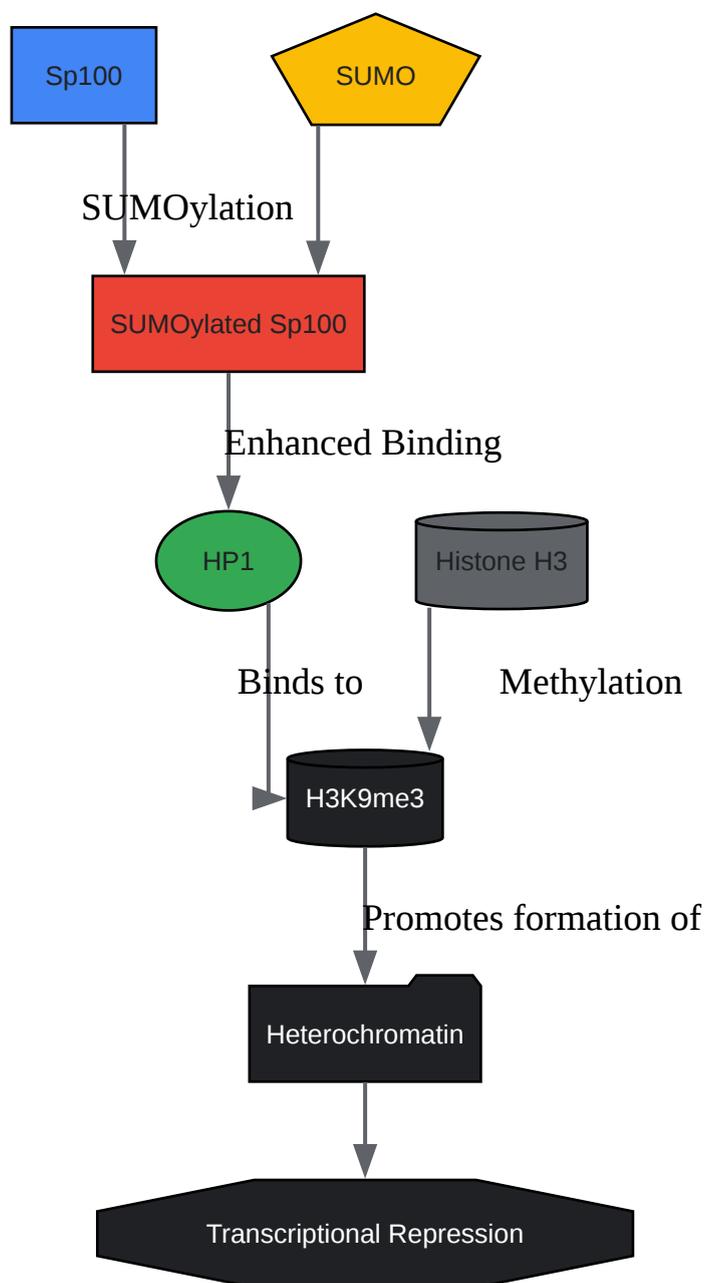


[Click to download full resolution via product page](#)

Interferon signaling pathway leading to Sp100 expression.

Sp100-Mediated Heterochromatin Formation

Sp100 contributes to the formation of repressive heterochromatin through its interaction with HP1. This process is modulated by the post-translational modification of Sp100 with SUMO (Small Ubiquitin-like Modifier).



[Click to download full resolution via product page](#)

Sp100's role in heterochromatin formation via HP1.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Sp100 and chromatin modification are provided below.

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions associated with Sp100.

Methodology:

- **Cross-linking:** Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
- **Cell Lysis:** Harvest and lyse the cells in a buffer containing protease inhibitors to release the nuclei.
- **Chromatin Shearing:** Isolate the nuclei and sonicate the chromatin to an average fragment size of 200-500 bp.
- **Immunoprecipitation:** Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to Sp100.
- **Immune Complex Capture:** Add protein A/G beads to capture the antibody-protein-DNA complexes.
- **Washes:** Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- **DNA Purification:** Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.
- **Analysis:** The purified DNA can be analyzed by qPCR for specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Immunofluorescence

Objective: To visualize the subcellular localization of Sp100.

Methodology:

- Cell Culture: Grow adherent cells on glass coverslips.
- Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.05% Tween-20) for 1 hour.
- Primary Antibody Incubation: Incubate with a primary antibody against Sp100 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washes: Wash the coverslips three times with PBST.
- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a fluorescence or confocal microscope.

Western Blotting

Objective: To detect the levels of **Sp100 protein** in cell lysates.

Methodology:

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **Sample Preparation:** Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
- **SDS-PAGE:** Separate the proteins by size on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against Sp100 diluted in blocking buffer overnight at 4°C.
- **Washes:** Wash the membrane three times with TBST.
- **Secondary Antibody Incubation:** Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- **Detection:** Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro SUMOylation Assay

Objective: To determine if Sp100 is a substrate for SUMOylation.

Methodology:

- **Reaction Mixture:** Prepare a reaction mixture containing recombinant E1 activating enzyme (SAE1/SAE2), E2 conjugating enzyme (Ubc9), SUMO-1, an ATP-regenerating system, and the purified **Sp100 protein** in a reaction buffer.
- **Incubation:** Incubate the reaction at 30°C for 1-2 hours.
- **Termination:** Stop the reaction by adding SDS-PAGE sample buffer.

- Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against Sp100 to detect the appearance of higher molecular weight bands corresponding to SUMOylated Sp100.

Conclusion and Future Directions

The **Sp100 protein** is a critical regulator of chromatin architecture and gene expression, with diverse functions mediated by its different isoforms and post-translational modifications. Its role in interacting with HP1, reading histone marks, and modulating histone acetylation underscores its importance in maintaining genomic integrity and orchestrating cellular responses to stimuli such as viral infections and interferon signaling. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of Sp100 action.

Future research should focus on elucidating the specific genomic targets of different Sp100 isoforms and how their interplay with other chromatin-modifying enzymes fine-tunes gene expression in various physiological and pathological contexts. A deeper understanding of the Sp100-chromatin interface holds significant promise for the development of novel therapeutic strategies targeting a range of diseases, from viral infections to cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical and mechanistic insights into the expression of SP100 family proteins in various cancers: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HP1: Heterochromatin binding proteins working the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performing in vitro sumoylation reactions using recombinant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interferon (IFN)-stimulated gene Sp100 promoter contains an IFN-gamma activation site and an imperfect IFN-stimulated response element which mediate type I IFN inducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Frontiers | The Fate of Speckled Protein 100 \(Sp100\) During Herpesviruses Infection \[frontiersin.org\]](#)
- 6. [Chromatin Organization and Virus Gene Expression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 7. [Quantitative Proteomic Analysis of Histone Modifications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 8. [Multifaceted Histone H3 Methylation and Phosphorylation Readout by the Plant Homeodomain Finger of Human Nuclear Antigen Sp100C - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 9. [Interaction of SP100 with HP1 proteins: a link between the promyelocytic leukemia-associated nuclear bodies and the chromatin compartment - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 10. [Multifaceted Histone H3 Methylation and Phosphorylation Readout by the Plant Homeodomain Finger of Human Nuclear Antigen Sp100C - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 11. [journals.asm.org \[journals.asm.org\]](#)
- 12. [researchgate.net \[researchgate.net\]](#)
- 13. [Quantitative profiling of histone post-translational modifications by stable isotope labeling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 14. [is.muni.cz \[is.muni.cz\]](#)
- To cite this document: BenchChem. [Sp100 Protein: A Key Regulator of Chromatin Modification and Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178982#sp100-protein-s-role-in-chromatin-modification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com